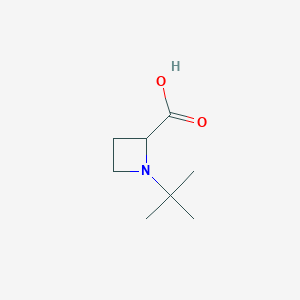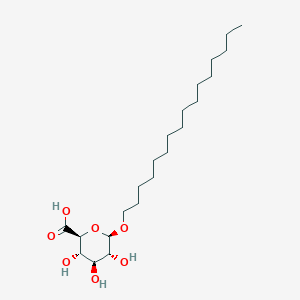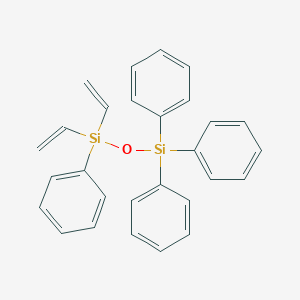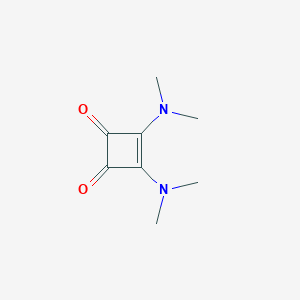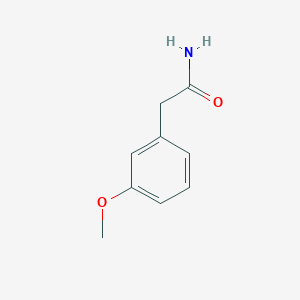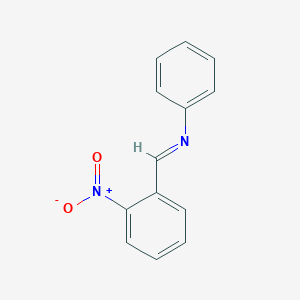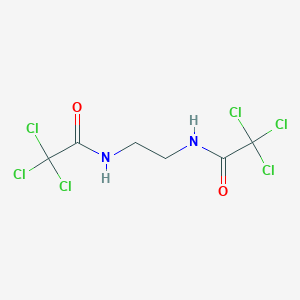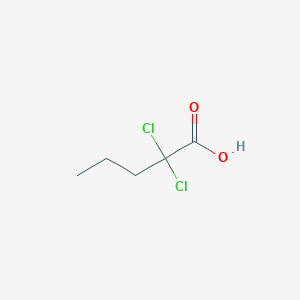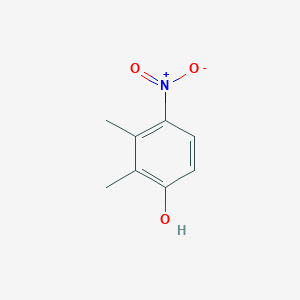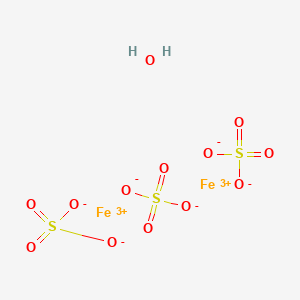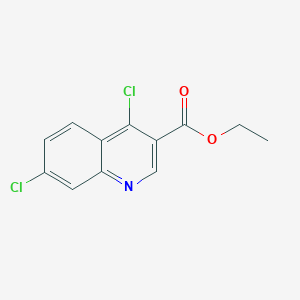
Ethyl 4,7-dichloroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The compound is prepared by the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite .Molecular Structure Analysis
The molecular structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is stabilized by aromatic π-π stacking between the benzene and the pyridine rings of neighboring molecules . The InChI code for the compound is1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 . Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4,7-dichloroquinoline-3-carboxylate is 270.11 g/mol . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinoline derivatives, including Ethyl 4,7-dichloroquinoline-3-carboxylate, have been found to exhibit significant antibacterial activity . In a study, these compounds were tested against various bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . Some of the compounds showed good activity against E. coli, S. aureus, and P. aeruginosa .
Antioxidant Activity
These compounds also demonstrated antioxidant activity when evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) . Some of the synthesized compounds displayed strong antioxidant activity, which can be beneficial in various health-related applications .
Anticancer and Antimalarial Properties
Quinoline heterocycle, a core structure in Ethyl 4,7-dichloroquinoline-3-carboxylate, is a useful scaffold to develop bioactive molecules used as anticancer and antimalarial agents . This suggests potential applications of Ethyl 4,7-dichloroquinoline-3-carboxylate in cancer and malaria treatment research .
Molecular Docking Studies
Molecular docking studies of the synthesized compounds were conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests potential applications in the development of new antibacterial drugs .
Drug Development
The synthesized compounds were found to satisfy Lipinski’s rule of five with zero violations . This rule is a set of criteria used to evaluate the druglikeness of a compound, suggesting that Ethyl 4,7-dichloroquinoline-3-carboxylate could be a potential candidate for drug development .
Pharmaceutical Intermediate
Ethyl 4,7-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .
Safety and Hazards
Ethyl 4,7-dichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers for Ethyl 4,7-dichloroquinoline-3-carboxylate include studies on its crystal structure , and its reactivity in nucleophilic aromatic substitution reactions .
Eigenschaften
IUPAC Name |
ethyl 4,7-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQZEQRIMVMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482703 | |
| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,7-dichloroquinoline-3-carboxylate | |
CAS RN |
19499-19-5 | |
| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


